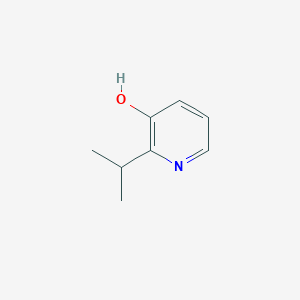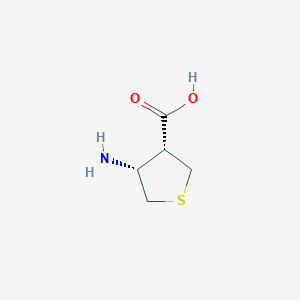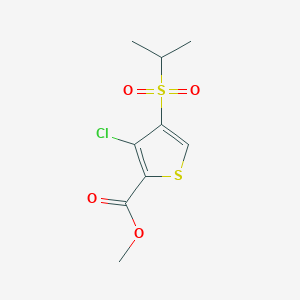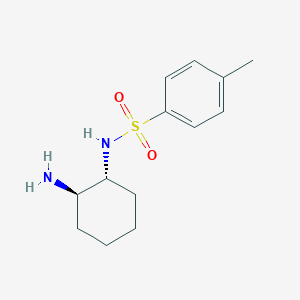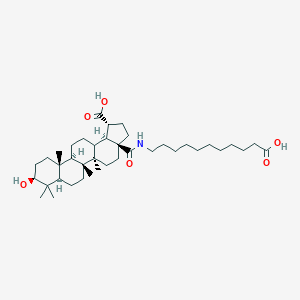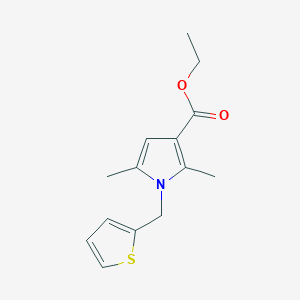
ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, also known as ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole carboxylic acids and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological activity by modulating various signaling pathways involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
Ethyl 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been found to exhibit several biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation and cancer.
In addition, ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its relatively low toxicity. However, the limitations of using this compound include its limited solubility in aqueous solutions and its tendency to degrade over time.
Zukünftige Richtungen
There are several future directions for the research on ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate. One potential direction is to investigate the molecular targets of this compound in order to better understand its mechanism of action.
Another potential direction is to explore the use of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate in combination with other drugs or therapies for the treatment of inflammatory and cancerous diseases.
Furthermore, the development of new synthetic methods for the production of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate may also be an area of future research.
Synthesemethoden
The synthesis of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been achieved through several methods. One of the most common methods involves the reaction of 2-acetylthiophene with ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to cyclization with ammonium acetate to yield the target compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been extensively investigated for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
In addition, ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
175276-51-4 |
|---|---|
Produktname |
ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate |
Molekularformel |
C14H17NO2S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
ethyl 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-4-17-14(16)13-8-10(2)15(11(13)3)9-12-6-5-7-18-12/h5-8H,4,9H2,1-3H3 |
InChI-Schlüssel |
KSLDTRFESNVYDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CS2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



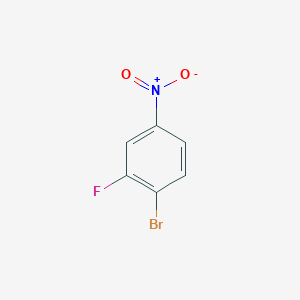
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
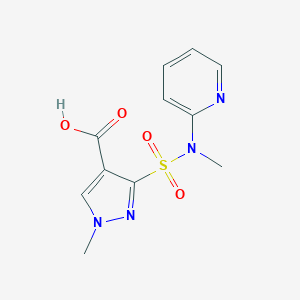
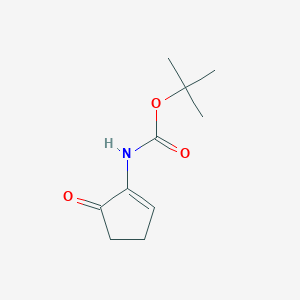
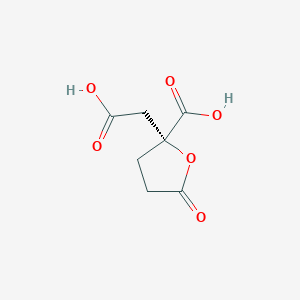
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
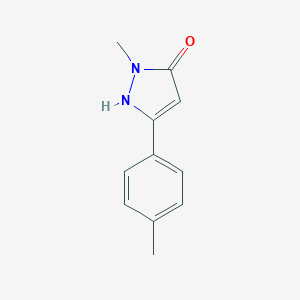

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
